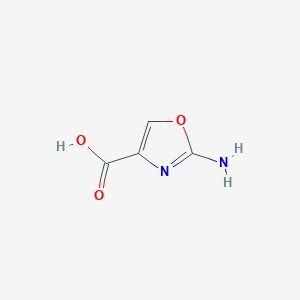

2-Amino-1,3-oxazole-4-carboxylic acid

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-amino-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O3/c5-4-6-2(1-9-4)3(7)8/h1H,(H2,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLHGBUDVJAFBRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(O1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80620740 | |

| Record name | 2-Amino-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944900-52-1 | |

| Record name | 2-Amino-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Amino 1,3 Oxazole 4 Carboxylic Acid and Its Derivatives

Classical and Modern Synthetic Approaches to the 1,3-Oxazole Core

The construction of the 1,3-oxazole core is central to the synthesis of the target compound and its derivatives. Both long-established and contemporary methods are employed to achieve this, often focusing on the efficient formation of the heterocyclic ring from acyclic precursors.

Cyclization Reactions for Oxazole (B20620) Ring Formation

Cyclization reactions are the cornerstone of oxazole synthesis. These methods involve the formation of the five-membered ring through the intramolecular condensation of precursors containing the requisite nitrogen, oxygen, and carbon atoms.

A direct and effective method for synthesizing 2-aminooxazole derivatives involves the condensation of urea (B33335) or its analogs with α-halocarbonyl compounds. This approach, a variation of the Hantzsch synthesis, provides a straightforward route to the 2-aminooxazole core.

A key example is the synthesis of 2-amino-4-methyl-1,3-oxazole-5-carboxylic acid, a close analog of the title compound. This synthesis is achieved through the condensation of urea with ethyl 2-chloroacetoacetate. researchgate.net The reaction proceeds via initial N-alkylation of urea by the α-haloketone, followed by an intramolecular cyclization and dehydration to form the stable aromatic oxazole ring. Subsequent hydrolysis of the ester group yields the desired carboxylic acid. researchgate.net This strategy is broadly applicable for creating various 2-aminooxazoles by reacting α-bromoketones with urea. researchgate.net

| Reactant 1 | Reactant 2 | Product Core | Reference |

| Urea | Ethyl 2-chloroacetoacetate | 2-Amino-4-methyl-1,3-oxazole-5-carboxylate | researchgate.net |

| Urea | α-Bromoketone | 2-Aminooxazole | researchgate.net |

Amino acids serve as versatile starting materials for oxazole synthesis, leveraging their inherent stereochemistry and functional groups. A common strategy is the conversion of an α-amino acid into an α-acylamino ketone, which then undergoes cyclodehydration in the classic Robinson-Gabriel synthesis. nih.gov This cyclization is typically promoted by dehydrating agents like phosphoryl trichloride (B1173362) or sulfuric acid. nih.gov

For instance, new valine-derived N-acyl-α-amino ketones have been cyclized using phosphoryl trichloride to yield 5-aryl-4-isopropyl-2-substituted-1,3-oxazoles. nih.govnih.gov An alternative approach involves the conversion of α-amino acids into α-acylamino aldehydes, which can be cyclized using reagents such as triphenylphosphine (B44618) and hexachloroethane (B51795) to form 2,4-disubstituted oxazoles. researchgate.net This highlights the utility of amino acid-derived precursors in constructing diverse oxazole structures. nih.govresearchgate.net

| Precursor | Cyclization Method | Oxazole Product Type | Reference |

| N-acyl-α-amino ketones | Robinson-Gabriel (e.g., POCl₃) | 2,4,5-Trisubstituted oxazoles | nih.govnih.gov |

| α-Acylamino aldehydes | Triphenylphosphine/Hexachloroethane | 2,4-Disubstituted oxazoles | researchgate.net |

| N-Cbz-protected diazoketones | Brønsted acid catalysis | 1,3-Oxazinane-2,5-diones (related heterocycles) | frontiersin.org |

An expedient and mild method has been developed for the direct synthesis of 2,4-disubstituted oxazoles from aldehydes. nih.govorganic-chemistry.org This approach avoids the need for pre-formed carboxylic acids or other activated precursors. The reaction proceeds through the condensation of an aldehyde with an amino alcohol, such as L-serine methyl ester, to form an oxazolidine (B1195125) intermediate. acs.orgresearchgate.net

This oxazolidine is then oxidized in situ, often using a system like bromotrichloromethane (B165885) (BrCCl₃) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to afford the corresponding oxazole. researchgate.net The reaction pathway involves the oxidation of the oxazolidine to a 2,5-dihydrooxazole, which subsequently isomerizes and undergoes a second oxidation to yield the aromatic oxazole ring. acs.org This one-pot procedure is highly efficient and accommodates a variety of aldehydes, including aromatic, heteroaromatic, and aliphatic substrates. organic-chemistry.org

| Starting Materials | Key Intermediate | Key Reagents | Product | Reference |

| Aldehyde, L-Serine methyl ester | Oxazolidine | BrCCl₃, DBU | 2,4-Disubstituted oxazole | acs.orgresearchgate.net |

Urea and its sulfur analogs, thiourea (B124793) and thiosemicarbazides, are valuable reagents for constructing the 2-aminooxazole framework. As mentioned previously, the reaction of urea with α-haloketones is a fundamental approach. researchgate.netresearchgate.net

Thiosemicarbazides and isothiocyanates offer alternative routes. For example, oxazol-2-amines can be synthesized by the annulation of α-amino ketones and isothiocyanates. This process involves the initial addition of the α-amino ketone to the isothiocyanate to form a thiourea intermediate, which then undergoes an iodine-promoted desulfurative cyclization to yield the 2-aminooxazole product. researchgate.net This transition-metal-free method is operationally simple and provides access to a variety of 2-amino substituted oxazoles under mild conditions. researchgate.net While thiosemicarbazides are more commonly used for the synthesis of thiadiazoles or oxadiazoles, their role as precursors in related cyclization reactions underscores their importance in heterocyclic chemistry. chemmethod.comorganic-chemistry.orgresearchgate.net

| Precursors | Key Intermediate | Cyclization Promoter | Product Core | Reference |

| α-Amino ketone, Isothiocyanate | Thiourea | Iodine (I₂) | 2-Aminooxazole | researchgate.net |

| Thiosemicarbazide | - | EDC·HCl or p-TsCl | 2-Amino-1,3,4-oxadiazole | organic-chemistry.org |

Transition Metal-Catalyzed Syntheses

Modern synthetic chemistry has increasingly turned to transition metals to catalyze the formation of oxazole rings, offering high efficiency, selectivity, and mild reaction conditions. strath.ac.uk Various metals, including palladium, gold, copper, and nickel, have been employed in novel cyclization and cross-coupling strategies. organic-chemistry.orgresearchgate.net

A notable application in the synthesis of 2-aminooxazole derivatives is the Buchwald–Hartwig cross-coupling reaction. This palladium-catalyzed method has been used to systematically prepare 4-aryl-substituted 2-aminooxazoles by coupling an aryl halide with a 2-aminooxazole core. acs.org

Gold catalysts are particularly effective in mediating the cyclization of alkynes. For instance, a gold-catalyzed heterocyclization can produce 2-amino-1,3-oxazoles by trapping intermediate α-oxo gold carbenes with various cyanamides. organic-chemistry.org Another gold-catalyzed approach involves the cyclization of terminal alkynes with cyanamides to form substituted 2-aminooxazoles. researchgate.net

More recently, sustainable catalysts are being explored. A calcium-catalyzed method provides access to 5-aminooxazoles through an elimination-cyclization reaction involving N-acyl-N,O-acetals and isocyanides, highlighting a move towards more environmentally benign main group metal catalysis. nih.gov

| Catalyst Type | Reaction Type | Substrates | Product Type | Reference |

| Palladium | Buchwald-Hartwig Coupling | Aryl halide, 2-Aminooxazole | N,4-Diaryl-2-aminooxazole | acs.org |

| Gold | Cyclization/Annulation | Terminal alkyne, Cyanamide | 2-Aminooxazole | researchgate.netorganic-chemistry.org |

| Copper | Coupling/Cyclocondensation | α-Diazoketone, Nitrile | 2,4,5-Trisubstituted oxazole | researchgate.net |

| Calcium | Elimination-Cyclization | N-acyl-N,O-acetal, Isocyanide | 5-Aminooxazole | nih.gov |

Palladium-Catalyzed Cyclizations and Arylations

Palladium catalysis has proven to be a powerful tool for the synthesis of oxazole derivatives. These methods often involve cascade reactions that allow for the rapid construction of the heterocyclic ring with high efficiency and functional group tolerance.

One notable palladium-catalyzed process involves the cascade difluoroalkylation/cyclization of N-propargylamides. acs.orgacs.orgnih.gov This method facilitates the construction of oxazoles and introduces difluoromethyl groups in a one-pot fashion. acs.orgacs.orgnih.gov The reaction utilizes a carbonyl oxygen as an acceptor for the addition of a vinylpalladium intermediate to achieve cyclization. acs.orgnih.gov This strategy is significant for its ability to generate functionalized oxazoles from readily accessible starting materials. acs.org

Direct arylation reactions, also catalyzed by palladium, represent another key strategy. While the specific application to 2-amino-1,3-oxazole-4-carboxylic acid is a subject of ongoing research, the direct arylation of the oxazole core is a well-established method for forming C-C bonds. ijpsonline.com For instance, the Buchwald-Hartwig cross-coupling reaction, a palladium-catalyzed process, has been systematically used to prepare 4-aryl-substituted 2-aminooxazoles. acs.org This reaction typically involves an aryl halide and an amine in the presence of a palladium catalyst and a strong base. acs.org

| Reaction Type | Catalyst/Reagents | Starting Materials | Key Features |

| Cascade Difluoroalkylation/Cyclization | Palladium catalyst | N-Propargylamides | One-pot synthesis, introduces difluoromethyl groups, broad functional group tolerance. acs.orgacs.org |

| Direct Arylation (Buchwald-Hartwig type) | Palladium source, strong base | 2-Aminooxazole, Aryl halide | Forms 4-aryl-substituted 2-aminooxazoles. acs.org |

Gold-Catalyzed Heterocyclization for 2-Amino-1,3-oxazoles

Gold catalysts have emerged as highly effective for the synthesis of various heterocyclic compounds, including 2-amino-1,3-oxazoles. These reactions often proceed under mild conditions and exhibit unique reactivity.

A facile gold-catalyzed heterocyclization has been developed based on the intermolecular trapping of α-oxo gold carbenes with cyanamides. acs.orgacs.org This method allows for the synthesis of 2-amino-1,3-oxazoles functionalized at both the nitrogen atom and the fifth position of the ring. acs.orgacs.org The reaction typically employs a gold catalyst like Ph₃PAuNTf₂ and an oxidant such as 2-picoline oxide. acs.org

Another gold-catalyzed approach involves the formal [3+2] cycloaddition between ynamides and isoxazoles, which leads to the formation of polysubstituted 2-aminopyrroles through an α-imino gold carbene pathway. nih.gov While this specific outcome is not a 2-aminooxazole, the underlying mechanism involving the reaction of ynamides highlights the versatility of gold catalysis in generating key intermediates for nitrogen-containing heterocycles. nih.govnih.gov Furthermore, gold-catalyzed reactions of ynamides have been explored in the synthesis of 2-amino-1-pyrrolines from isoxazolines, demonstrating the potential for C-N bond formation and rearrangement pathways. chemrxiv.org The generation of α-imino gold carbenes is a key step in many of these transformations, which can be trapped by various nucleophiles to form diverse heterocyclic structures. mdpi.comorganic-chemistry.org

| Catalyst System | Reactants | Product Type | Key Intermediates |

| Ph₃PAuNTf₂ / 2-Picoline Oxide | Terminal Alkynes, Cyanamides | Functionalized 2-Amino-1,3-oxazoles | α-oxo gold carbenes acs.orgacs.org |

| Gold(I) catalyst | Ynamides, Isoxazoles | Polysubstituted 2-Aminopyrroles | α-imino gold carbenes nih.govnih.gov |

Copper-Catalyzed Reactions

Copper-catalyzed reactions provide a cost-effective and efficient alternative for the synthesis of oxazole derivatives. These methods often display high regioselectivity and tolerate a broad range of substrates.

A significant copper-catalyzed method is the coupling of α-diazoketones with amides. organic-chemistry.org Copper(II) triflate has been shown to effectively catalyze this reaction to produce 2,4-disubstituted oxazoles. organic-chemistry.orgresearchgate.net A novel copper-catalyzed cyclization of α-fluoroalkyl-α-diazoketones with (thio)amides has also been developed, providing a direct route to 5-fluoroalkylated trisubstituted oxazoles and thiazoles with high efficiency. rsc.org

Copper catalysts are also employed in oxidative cyclization reactions. For instance, a room-temperature copper(II)-catalyzed oxidative cyclization of enamides to 2,5-disubstituted oxazoles via vinylic C-H bond functionalization has been reported. nih.gov This method utilizes CuBr₂ as the catalyst in conjunction with K₂S₂O₈ as an oxidant. nih.gov Additionally, copper-catalyzed synthesis of 2-aminobenzoxazoles and 2-aminobenzothiazoles from various starting materials has been explored, highlighting the versatility of copper in facilitating C-N and C-O bond formations. researchgate.netrsc.orgrsc.org

| Catalyst | Reactants | Product | Key Features |

| Copper(II) triflate | α-Diazoketones, Amides | 2,4-Disubstituted oxazoles | Versatile and efficient coupling. organic-chemistry.orgresearchgate.net |

| Copper catalyst | α-Fluoroalkyl-α-diazoketones, (Thio)amides | 5-Fluoroalkylated trisubstituted oxazoles | High efficiency and functional group compatibility. rsc.org |

| CuBr₂ / K₂S₂O₈ | Enamides | 2,5-Disubstituted oxazoles | Room temperature oxidative cyclization via vinylic C-H functionalization. nih.gov |

Nickel-Catalyzed Coupling Reactions

Nickel catalysis offers a valuable platform for the synthesis of highly substituted oxazoles, particularly through cross-coupling reactions like the Suzuki-Miyaura coupling. This approach allows for the introduction of various substituents onto the oxazole ring.

A notable application is the one-pot synthesis of 2,4,5-trisubstituted oxazoles which combines oxazole synthesis with a nickel-catalyzed Suzuki-Miyaura coupling. ijpsonline.com This method utilizes a carboxylic acid, an amino acid, and a dehydrative condensing agent to form the oxazole core, which then undergoes the nickel-catalyzed coupling with a boronic acid to afford the final product in excellent yield. ijpsonline.com This strategy demonstrates the power of tandem reactions in building molecular complexity efficiently.

| Reaction Type | Catalyst | Reactants | Product |

| One-pot oxazole synthesis/Suzuki-Miyaura coupling | Nickel catalyst | Carboxylic acid, amino acid, boronic acid | 2,4,5-Trisubstituted oxazole ijpsonline.com |

Metal-Free Annulation and Oxidative Cyclization Protocols

In the pursuit of more sustainable and cost-effective synthetic methods, metal-free approaches for the construction of oxazole rings have gained significant attention. These protocols often rely on the use of readily available reagents and mild reaction conditions.

One such method is the metal-free [2+2+1] annulation of alkynes, nitriles, and an oxygen atom source, such as iodosobenzene (B1197198) (PhIO), in the presence of a strong acid like trifluoromethanesulfonic acid (TfOH). organic-chemistry.orgacs.org This reaction allows for the regioselective assembly of 2,4-disubstituted and 2,4,5-trisubstituted oxazoles. organic-chemistry.orgacs.org

Domino oxidative cyclization reactions mediated by reagents like t-BuOOH/I₂ also provide a facile, transition-metal-free route to polysubstituted oxazoles from readily available starting materials under mild conditions. organic-chemistry.org Furthermore, iodine-catalyzed tandem oxidative cyclization has been shown to be effective for a wide range of substrates with excellent functional group compatibility. organic-chemistry.org Another approach involves the trifluoromethanesulfonic acid-catalyzed coupling of α-diazoketones with (thio)amides or thioureas, which is characterized by its simplicity and metal-free nature. organic-chemistry.orgnih.gov The development of metal-free strategies also includes the direct annulation of 2-aminophenols with unactivated amides through transamidation. researchgate.net

| Method | Reagents | Reactants | Product |

| [2+2+1] Annulation | PhIO, TfOH or Tf₂NH | Alkynes, Nitriles | 2,4-Disubstituted and 2,4,5-trisubstituted oxazoles organic-chemistry.orgacs.org |

| Domino Oxidative Cyclization | t-BuOOH / I₂ | Readily available starting materials | Polysubstituted oxazoles organic-chemistry.org |

| Coupling Reaction | Trifluoromethanesulfonic acid (TfOH) | α-Diazoketones, (Thio)amides or Thioureas | 2,4-Disubstituted oxazoles and thiazoles organic-chemistry.orgnih.gov |

Isomerization and Rearrangement Reactions Leading to Oxazole Carboxylic Acids

Isomerization and rearrangement reactions offer unique pathways to oxazole carboxylic acids and their derivatives, often proceeding through fascinating intermediates.

The Cornforth rearrangement is a classic example, involving the thermal rearrangement of a 4-acyloxazole where the acyl group at position 4 and the substituent at position 5 exchange places. wikipedia.orgwikipedia.org This reaction proceeds through a nitrile ylide intermediate. wikipedia.org

More recent studies have explored the controlled isomerization of isoxazoles to oxazoles. For instance, Fe(II)-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles can lead to the formation of methyl oxazole-4-carboxylates. researchgate.netnih.gov This process can be directed to form either isoxazole-4-carboxylic acid derivatives or oxazole-4-carboxylates by controlling the reaction conditions. researchgate.netnih.gov The reaction is believed to proceed through transient 2-acyl-2-(methoxycarbonyl)-2H-azirine intermediates, which can then isomerize to either the isoxazole (B147169) or the oxazole product. researchgate.netnih.gov

| Reaction Name/Type | Starting Material | Key Intermediate | Product |

| Cornforth Rearrangement | 4-Acyloxazole | Nitrile ylide | Isomeric oxazole wikipedia.orgwikipedia.org |

| Fe(II)-catalyzed Isomerization | 4-Acyl-5-methoxyisoxazole | 2-Acyl-2-(methoxycarbonyl)-2H-azirine | Methyl oxazole-4-carboxylate researchgate.netnih.gov |

One-Pot Synthetic Strategies for Efficiency and Scalability

Multicomponent reactions (MCRs) are a cornerstone of one-pot synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. Aminoazoles are key reactants in many MCRs for the synthesis of a variety of heterocyclic derivatives. frontiersin.orgnih.gov

Specific one-pot procedures have been developed that combine multiple synthetic steps. For example, a highly efficient method for synthesizing 4,5-disubstituted oxazoles directly from carboxylic acids has been developed using a triflylpyridinium reagent. nih.gov This transformation proceeds through the in situ generation of an acylpyridinium salt followed by trapping with isocyanoacetates. nih.gov Another example is the palladium-catalyzed synthesis of oxazole derivatives from simple amides and ketones, which involves sequential C-N and C-O bond formations in one step. organic-chemistry.org These one-pot strategies offer significant advantages in terms of efficiency and scalability, making them attractive for the large-scale production of this compound and its derivatives.

| Strategy | Key Reagents/Catalysts | Starting Materials | Key Features |

| Multicomponent Reactions | Various catalysts | Aminoazoles, aldehydes, β-ketoesters, etc. | High atom economy, diversity-oriented synthesis. frontiersin.orgnih.gov |

| Direct from Carboxylic Acids | Triflylpyridinium reagent | Carboxylic acids, isocyanoacetates | Broad substrate scope, good functional group tolerance. nih.gov |

| Sequential C-N/C-O Bond Formation | Palladium acetate, K₂S₂O₈, CuBr₂ | Amides, Ketones | Utilizes simple and readily available starting materials. organic-chemistry.org |

Functional Group Interconversions and Derivatization at the Oxazole Carboxylic Acid Moiety

The carboxylic acid at the 4-position and the amino group at the 2-position of the oxazole ring are primary sites for chemical modification, allowing for the introduction of a wide array of functional groups and the construction of more complex molecular architectures.

Esterification and Amidation Reactions of the Carboxylic Acid Group

The carboxylic acid group of this compound is readily converted into esters and amides, which are crucial transformations for creating libraries of compounds for biological screening and for use as synthetic intermediates.

Esterification: The conversion of the carboxylic acid to its corresponding ester, such as ethyl 2-amino-1,3-oxazole-4-carboxylate, is a fundamental derivatization. While specific conditions for the direct esterification of this compound are not extensively detailed in the reviewed literature, standard acid-catalyzed esterification methods using the corresponding alcohol (e.g., ethanol) in the presence of a strong acid catalyst are typically employed for such transformations. The resulting esters, like the commercially available ethyl ester, serve as versatile building blocks for further modifications.

Amidation: The formation of amides from this compound is a well-documented and efficient process, often utilizing modern peptide coupling reagents to facilitate the reaction under mild conditions. These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by an amine. A prominent example involves the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine). nih.gov This method is widely used in peptide synthesis and is highly effective for coupling carboxylic acids with primary and secondary amines to form the corresponding amides. fishersci.co.uknih.govpeptide.com

The general procedure involves dissolving the this compound, the desired amine, HATU, and DIPEA in a suitable aprotic solvent like DMF (N,N-Dimethylformamide). nih.gov The reaction typically proceeds at room temperature, yielding the target amide in good yield. Other coupling reagents such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) have also been successfully employed for the synthesis of 2-amino-1,3-oxazole-5-carboxylamino acid and peptide derivatives, highlighting the versatility of these reagents in forming amide bonds with this scaffold. researchgate.net

| Coupling Reagent | Base | Solvent | General Conditions | Product Type |

|---|---|---|---|---|

| HATU | DIPEA | DMF | Room Temperature, 18h | Amide |

| TBTU | Not Specified | Not Specified | Not Specified | Amino acid and peptide derivatives |

Modifications at the Amino Group (N-acylation)

The exocyclic amino group at the 2-position of the oxazole ring is a key site for functionalization, readily undergoing acylation reactions. Spectroscopic and physicochemical studies have confirmed that the acylation of substituted 2-aminooxazoles occurs exclusively at the exocyclic nitrogen atom. This transformation allows for the introduction of a variety of acyl groups, thereby modifying the electronic and steric properties of the molecule.

The N-acylation can be achieved using standard acylating agents such as carboxylic acid anhydrides or acyl chlorides. For instance, the reaction of a 2-aminooxazole derivative with an acid anhydride, often in the presence of a base or under thermal conditions, leads to the formation of the corresponding N-acyl-2-aminooxazole. These reactions provide a straightforward method for synthesizing a library of N-acylated derivatives for further investigation.

Substituent Effects and Regioselective Functionalization of the Oxazole Ring

The functionalization of the oxazole ring itself is governed by the directing effects of the existing substituents, primarily the 2-amino and 4-carboxylic acid (or its ester derivative) groups. The oxazole ring is an electron-rich five-membered heterocycle, and the 2-amino group, being a strong electron-donating group, further activates the ring towards electrophilic substitution.

In electrophilic aromatic substitution, electron-donating groups like amino (-NH2) and hydroxyl (-OH) are known to be activating and direct incoming electrophiles to the ortho and para positions. nih.govguidechem.comnih.gov By analogy, in the 2-aminooxazole system, the amino group is expected to increase the electron density at the C5 position of the oxazole ring, making it the most likely site for electrophilic attack. The carboxylic acid group (or its ester) at the C4 position is an electron-withdrawing group and would typically deactivate the ring towards electrophilic attack.

Studies on the direct arylation of oxazole derivatives have provided insights into the regioselectivity of these reactions. For instance, palladium-catalyzed direct (hetero)arylation of ethyl oxazole-4-carboxylate has been shown to be a viable method for introducing aryl groups onto the oxazole ring. organic-chemistry.org Research on the direct arylation of the oxazole series has indicated that the C5 position is often the most reactive site for functionalization. beilstein-journals.org This is consistent with the directing effect of the 2-amino group, which would enhance the nucleophilicity of the C5 position.

The interplay between the activating 2-amino group and the deactivating 4-carboxylate group is crucial in determining the outcome of regioselective functionalization. The strong activating effect of the amino group generally dominates, directing electrophilic substitutions to the C5 position.

| Position | Substituent | Electronic Effect | Influence on Ring Reactivity | Directing Effect |

|---|---|---|---|---|

| 2 | -NH₂ | Electron-donating (by resonance) | Activating | Directs electrophiles to C5 |

| 4 | -COOH / -COOR | Electron-withdrawing (by induction and resonance) | Deactivating | - |

Biological Activities and Pharmacological Relevance of 2 Amino 1,3 Oxazole 4 Carboxylic Acid Derivatives

Enzyme Inhibition and Modulatory Actions

Derivatives of 2-amino-1,3-oxazole-4-carboxylic acid have been identified as potent inhibitors of several key enzymes involved in various pathological processes. The following subsections detail the specific inhibitory actions of these compounds.

Inhibition of Bacterial Serine Acetyltransferase (StSAT)

A series of substituted (2-aminooxazol-4-yl)isoxazole-3-carboxylic acids have been identified as inhibitors of Serine Acetyltransferase from Salmonella typhimurium (StSAT). nih.gov This enzyme is a crucial component of the L-cysteine biosynthesis pathway in many bacteria, a pathway that is absent in mammals, making StSAT a promising target for the development of novel antibacterial agents. nih.govnih.gov The inhibition of this enzyme could potentially counteract bacterial tolerance to existing antibacterial treatments. nih.govnih.gov

Initial virtual screening of a compound library led to the identification of several hit compounds, which were then optimized through medicinal chemistry efforts. nih.gov Notably, the replacement of a 2-aminothiazole (B372263) ring with a 2-aminooxazole ring in the lead compounds resulted in a significant increase in inhibitory activity against StSAT. nih.gov The research highlighted two compounds, 18 and 19 , as the most potent inhibitors in the series. nih.gov

| Compound | Structure | IC₅₀ (µM) |

|---|---|---|

| 5 | Structure data not available | 110 |

| 18 | Structure data not available | Data not available in source |

| 19 | Structure data not available | Data not available in source |

| 20 | Structure data not available | 11 |

Interleukin-1 Receptor-Associated Kinase-4 (IRAK-4) Inhibition

Interleukin-1 Receptor-Associated Kinase-4 (IRAK-4) is a serine/threonine kinase that plays a critical role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). nih.govmdpi.com As a key mediator of innate immunity and inflammatory responses, IRAK-4 has emerged as a significant therapeutic target for a range of conditions, including autoimmune diseases, inflammatory disorders, and certain cancers. nih.govmdpi.com The kinase activity of IRAK-4 is essential for the activation of downstream signaling cascades, including the NF-κB pathway. nih.gov

Despite the therapeutic interest in IRAK-4 inhibitors, a review of the scientific literature did not yield specific studies detailing the inhibitory activity of this compound derivatives against this enzyme. Research on IRAK-4 inhibitors has largely focused on other heterocyclic scaffolds such as aminobenzimidazoles, imidazo[1,2-a]pyridines, and imidazo[1,2-b]pyridazines. nih.gov

Transthyretin Amyloidogenesis Inhibition

Derivatives of this compound have been investigated as inhibitors of transthyretin (TTR) amyloidogenesis. TTR is a protein that can dissociate from its native tetrameric form into monomers, which can then misfold and aggregate into amyloid fibrils. researchgate.net This process is associated with several debilitating amyloid diseases. wustl.edu Small molecules that can stabilize the TTR tetramer are a promising therapeutic strategy to prevent the formation of these amyloid fibrils. researchgate.netwustl.edu

A study focused on oxazoles bearing a C(4) carboxyl group demonstrated their efficacy as TTR amyloid fibril inhibitors. researchgate.net The research revealed that substitutions at the C(2) and C(5) positions of the oxazole (B20620) ring significantly influence the inhibitory activity. Specifically, a 3,5-dichlorophenyl substituent at the C(2) position was found to markedly reduce amyloidogenesis. researchgate.net The potency of these inhibitors was further enhanced by the introduction of an ethyl, propyl, or trifluoromethyl (CF₃) group at the C(5) position. researchgate.net The CF₃ substitution also improved the binding selectivity for TTR over other proteins in human blood. researchgate.net

| Compound Feature | Impact on Amyloidogenesis Inhibition |

|---|---|

| C(4) carboxyl group | Core structural feature for activity |

| 3,5-dichlorophenyl at C(2) | Significantly reduces amyloidogenesis |

| Ethyl, propyl, or CF₃ at C(5) | Enhances inhibitory efficacy |

| CF₃ at C(5) | Improves TTR binding selectivity |

Glycogen Synthase Kinase-3 Beta (GSK-3β) Inhibition

Glycogen Synthase Kinase-3 Beta (GSK-3β) is a serine/threonine kinase implicated in a wide array of cellular processes, and its dysregulation is associated with various pathologies, including neurodegenerative diseases like Alzheimer's disease, type 2 diabetes, and certain cancers. mdpi.commdpi.com Consequently, the development of potent and selective GSK-3β inhibitors is an active area of research.

Several studies have highlighted the potential of oxazole-4-carboxamide (B1321646) derivatives as effective GSK-3β inhibitors. One series of 5-aryl-4-carboxamide-1,3-oxazoles was identified as a novel, potent, and selective class of GSK-3β inhibitors. Through structural optimization, compounds with good cellular activity and brain permeability were developed. Another study focused on oxazole-4-carboxamide/butylated hydroxytoluene hybrids, identifying a compound with a GSK-3β inhibitory IC₅₀ of 0.25 µM.

| Compound Series | Key Findings | Reported IC₅₀ |

|---|---|---|

| 5-Aryl-4-carboxamide-1,3-oxazoles | Potent and selective GSK-3β inhibitors with good cellular activity and brain permeability. | Data not available in source |

| Oxazole-4-carboxamide/butylated hydroxytoluene hybrids | Compound KWLZ-9e showed potent GSK-3β inhibition and neuroprotective capacity. | 0.25 µM (for KWLZ-9e) |

Cyclin-Dependent Kinase (CDK) Inhibition

Cyclin-Dependent Kinases (CDKs) are a family of protein kinases that play a fundamental role in regulating the cell cycle, transcription, and other cellular processes. nih.gov The deregulation of CDK activity is a hallmark of cancer, making these enzymes attractive targets for the development of anticancer therapies. nih.gov

While various heterocyclic scaffolds have been explored as CDK inhibitors, a thorough review of the scientific literature did not reveal specific studies on the inhibitory activity of this compound derivatives against CDKs. The development of CDK inhibitors has primarily focused on other classes of compounds, such as 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidines and 3-substituted-phenyl-oxazole-4-thiazolidines. nih.govjscholarpublishers.com

Other Enzyme and Receptor Interactions

Beyond the specific targets detailed above, derivatives of this compound have been shown to interact with other enzymes and receptors, indicating a broader pharmacological profile.

Platelet Aggregation Inhibition: A study on 5-substituted oxazole-4-carboxylic acid derivatives revealed their inhibitory activity on blood platelet aggregation. This suggests a potential role for these compounds in the development of anti-thrombotic agents.

Cyclooxygenase (COX) Inhibition: Research into 4,5-diaryloxazole derivatives has demonstrated their ability to act as potent and selective inhibitors of cyclooxygenase-2 (COX-2). One such compound, SC-299, exhibited a selectivity for COX-2 of about 800-fold over COX-1. This high selectivity is a desirable characteristic for anti-inflammatory drugs, as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

Tyrosinase Inhibition: Oxadiazole derivatives have been investigated as tyrosinase inhibitors. researchgate.net Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is of interest for the development of skin-lightening agents. nih.govunimi.it One study on 1,3,4-oxadiazole-amine derivatives reported effective tyrosinase inhibition, with the most potent compound having an IC₅₀ of 0.87 µM. researchgate.net

Antimicrobial and Antifungal Efficacy

Derivatives of this compound have demonstrated a significant range of antimicrobial and antifungal properties. These compounds have been the subject of various studies to evaluate their effectiveness against a spectrum of pathogens, including bacteria, fungi, and protozoa. The research highlights their potential as scaffolds for the development of new anti-infective agents.

Antibacterial Spectrum and Potency against Gram-Positive and Gram-Negative Strains

The antibacterial activity of this compound derivatives has been evaluated against a variety of both Gram-positive and Gram-negative bacteria. Studies have shown that certain derivatives exhibit significant potency, with some displaying a broad spectrum of activity.

One study reported that novel 2-amino-4-methyl-1,3-oxazole-5-carboxylamino acid and peptide derivatives displayed significant activity against the tested strains of Bacillus subtilis, Staphylococcus aureus (Gram-positive), Pseudomonas fluorescens, and Escherichia coli (Gram-negative). researchgate.net For instance, a notable derivative demonstrated minimum inhibitory concentrations (MICs) of 1.562 µg/mL against B. subtilis, 3.125 µg/mL against S. aureus and P. fluorescens, and 6.25 µg/mL against E. coli. researchgate.net

Further research into other oxazole derivatives has also confirmed their antibacterial potential. For example, some N-acyl phenylalanines and their corresponding 4H-1,3-oxazol-5-ones showed inhibitory effects on both Gram-positive and Gram-negative bacteria. mdpi.com One such compound, 3-phenyl-2-[4-(phenylsulfonyl)benzamido]propanoic acid, was active against E. coli with a MIC of 28.1 μg/mL. mdpi.com Its cyclized counterpart, 4-benzyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5(4H)-one, inhibited the Gram-positive bacterium S. epidermidis at a MIC of 56.2 μg/mL. mdpi.com Another derivative, 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-phenylpropanoic acid, showed a broad antimicrobial spectrum, being active against S. epidermidis (MIC = 56.2 μg/mL) and E. coli (MIC = 28.1 μg/mL). mdpi.com

| Compound Derivative | Bacterial Strain | Gram Stain | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| 2-(2,3-dihydrobenzo[b] researchgate.netnih.govdioxin-6-yl)-5-hydroxy-7-(2-(3-morpholinopropylamino)ethoxy)-4H-chromen-4-one | Bacillus subtilis | Positive | 1.562 | researchgate.net |

| 2-(2,3-dihydrobenzo[b] researchgate.netnih.govdioxin-6-yl)-5-hydroxy-7-(2-(3-morpholinopropylamino)ethoxy)-4H-chromen-4-one | Staphylococcus aureus | Positive | 3.125 | researchgate.net |

| 2-(2,3-dihydrobenzo[b] researchgate.netnih.govdioxin-6-yl)-5-hydroxy-7-(2-(3-morpholinopropylamino)ethoxy)-4H-chromen-4-one | Pseudomonas fluorescens | Negative | 3.125 | researchgate.net |

| 2-(2,3-dihydrobenzo[b] researchgate.netnih.govdioxin-6-yl)-5-hydroxy-7-(2-(3-morpholinopropylamino)ethoxy)-4H-chromen-4-one | Escherichia coli | Negative | 6.25 | researchgate.net |

| 3-phenyl-2-[4-(phenylsulfonyl)benzamido]propanoic acid | Escherichia coli | Negative | 28.1 | mdpi.com |

| 4-benzyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5(4H)-one | Staphylococcus epidermidis | Positive | 56.2 | mdpi.com |

| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-phenylpropanoic acid | Staphylococcus epidermidis | Positive | 56.2 | mdpi.com |

| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-phenylpropanoic acid | Escherichia coli | Negative | 28.1 | mdpi.com |

Antifungal Activity

In addition to their antibacterial properties, derivatives of this compound have been investigated for their efficacy against various fungal pathogens. Research has demonstrated that these compounds can exhibit potent antifungal activity.

One study screened a series of derivatives against three fungal species: Saccharomyces cerevisiae, Candida Tropicalis, and Candida albicans. researchgate.net Among the synthesized compounds, one derivative showed slight antifungal activity against Candida albicans. researchgate.net

In another investigation, several 1,3-oxazole-based compounds were tested against Candida albicans 128. mdpi.com A number of these derivatives, including 1d, 1e, 3a, 4a, and 6i,j, exhibited very good antifungal activity, with MIC values of 14 μg/mL. mdpi.com Specifically, the compound 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-phenylpropanoic acid (1e) was highlighted for its activity against C. albicans 128, also with a MIC of 14 μg/mL. mdpi.com

| Compound Derivative | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Derivative 8f | Candida albicans | Slight activity | researchgate.net |

| 1d, 1e, 3a, 4a, 6i,j | Candida albicans 128 | 14 | mdpi.com |

| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-phenylpropanoic acid (1e) | Candida albicans 128 | 14 | mdpi.com |

Antibiofilm Properties

Biofilms are structured communities of microorganisms that are notoriously difficult to eradicate and are a significant cause of persistent infections. Some derivatives of this compound have been shown to possess antibiofilm properties, indicating their potential to combat such infections.

A study on N-acyl phenylalanines and their corresponding 4H-1,3-oxazol-5-ones demonstrated that these compounds have antibiofilm activities. mdpi.com For instance, 4-benzyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5(4H)-one showed antibiofilm action against S. epidermidis 756 with a minimal biofilm inhibitory concentration (MBIC) of 56.2 μg/mL and against P. aeruginosa ATCC 27853 with an MBIC of 14 μg/mL. mdpi.com Another compound, 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-phenylpropanoic acid, had MBIC values of 56.2 µg/mL for S. epidermidis 756 and E. coli ATCC 25922, 14 µg/mL for P. aeruginosa ATCC 27853, and 112.5 μg/mL for C. albicans 128. mdpi.com

| Compound Derivative | Microbial Strain | MBIC (µg/mL) | Reference |

|---|---|---|---|

| 4-benzyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5(4H)-one | Staphylococcus epidermidis 756 | 56.2 | mdpi.com |

| 4-benzyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5(4H)-one | Pseudomonas aeruginosa ATCC 27853 | 14 | mdpi.com |

| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-phenylpropanoic acid | Staphylococcus epidermidis 756 | 56.2 | mdpi.com |

| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-phenylpropanoic acid | Escherichia coli ATCC 25922 | 56.2 | mdpi.com |

| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-phenylpropanoic acid | Pseudomonas aeruginosa ATCC 27853 | 14 | mdpi.com |

| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-phenylpropanoic acid | Candida albicans 128 | 112.5 | mdpi.com |

Antiprotozoal and Antileishmanial Activities

The therapeutic potential of this compound derivatives extends to antiprotozoal and antileishmanial activities. A study focused on 2-amino-4-(p-substituted phenyl)-oxazole derivatives and their in vitro antiprotozoal activity against Giardia lamblia and Trichomonas vaginalis. researchgate.net The research indicated that these compounds could serve as a basis for developing new treatments for diseases caused by these protozoa. researchgate.net

While direct studies on the antileishmanial activities of this compound were not found, related thiazole (B1198619) derivatives have shown promise in this area. nih.gov For example, ureic derivatives of thiazole displayed moderate antileishmanial activity. nih.gov The structural similarities between thiazole and oxazole rings suggest that oxazole derivatives could also be promising candidates for antileishmanial drug discovery.

Anticancer and Cytotoxic Potential

Derivatives of this compound have also been investigated for their potential as anticancer agents. In vitro studies have demonstrated their cytotoxic effects against various human cancer cell lines.

In Vitro Cytotoxicity against Various Human Cancer Cell Lines (e.g., HT-29, HCT-116, B-16)

A number of studies have highlighted the in vitro cytotoxicity of this compound derivatives against several human cancer cell lines.

One study synthesized a series of novel 2-amino-4-methyl-1,3-oxazole-5-carboxylamino acid and peptide derivatives and evaluated their anticancer activities. researchgate.net A few of these compounds showed significant anticancer activity against HT-29 cancer cell lines. researchgate.net Another investigation into 4-(3'-indolyl)oxazoles found that some of these derivatives were highly cytotoxic and selective against various cancer cell lines. researchgate.net

The cytotoxic effects of carvacrol, a monoterpene, were evaluated on both HT-29 and HCT-116 cell lines, with IC50 values of 42 µM and 92 µM, respectively, after 48 hours of incubation. nih.gov While not a direct derivative of this compound, this study provides context for the sensitivity of these cell lines to chemical agents.

Further research on 4,5-diarylisoxazoles, which share the isoxazole (B147169) core, has also shown promising results. Replacing a hydroxyl group with an amino group in these compounds led to IC50 values as low as 0.022 and 0.065 µM in HeLa and HepG2 cell lines, respectively. unipa.it This suggests that the amino group, a key feature of this compound, can contribute significantly to cytotoxic activity.

| Compound Type | Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Carvacrol | HT-29 | 42 µM | nih.gov |

| Carvacrol | HCT-116 | 92 µM | nih.gov |

| 5-Aminoisoxazole Derivative | HeLa | 0.022 µM | unipa.it |

| 5-Aminoisoxazole Derivative | HepG2 | 0.065 µM | unipa.it |

Molecular Mechanisms of Anticancer Action (e.g., tubulin binding, CDK inhibition)

The anticancer potential of oxazole derivatives has been an area of active investigation, with several studies highlighting their mechanisms of action that interfere with cancer cell proliferation and survival. researchgate.net

One of the key molecular mechanisms through which certain oxazole-containing compounds exert their anticancer effects is through the inhibition of tubulin polymerization. researchgate.netnih.gov Tubulin is a crucial protein that forms microtubules, which are essential components of the cytoskeleton and the mitotic spindle. nih.gov Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis (programmed cell death). nih.gov A number of 1,3,4-oxadiazole (B1194373) derivatives, which are structurally related to oxazoles, have been identified as potent anti-tubulin agents that disrupt microtubule formation. nih.gov The oxazole scaffold itself is considered a valuable component in the design of new anticancer agents that target tubulin. researchgate.net

Another important mechanism in cancer therapy is the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. nih.govmdpi.com While direct evidence for this compound derivatives as CDK inhibitors is still emerging, the broader class of nitrogen-containing heterocyclic compounds has been explored for this activity. For instance, novel 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives have been designed and investigated for their inhibitory effects on CDK activity, demonstrating the potential of such scaffolds in cancer treatment. nih.gov The inhibition of CDKs can lead to cell cycle arrest and prevent the uncontrolled proliferation of cancer cells. nih.govmdpi.com

Table 1: Examples of Related Heterocyclic Compounds and their Anticancer Mechanisms

| Compound Class | Specific Derivative Example | Mechanism of Action | Target Cancer Cell Lines |

|---|---|---|---|

| 1,3,4-Oxadiazoles | Not specified in the study | Tubulin polymerization inhibition | Not specified in the study |

| Pyrrolo[2,3-d]pyrimidines | 2-((4-sulfamoylphenyl)amino) derivatives | CDK9 inhibition, downregulation of Mcl-1 and c-Myc | Pancreatic cancer cell lines (e.g., MIA PaCa-2) |

| 2-Anilino Triazolopyrimidines | 7-(3′,4′,5′-trimethoxyphenyl)- researchgate.netmdpi.comresearchgate.nettriazolo[1,5-a]pyrimidine derivatives | Tubulin polymerization inhibition, colchicine (B1669291) binding site interaction | HeLa, A549, HT-29 |

Anti-inflammatory and Immunomodulatory Effects

Derivatives of the oxazole core structure have demonstrated notable anti-inflammatory properties in various experimental models. researchgate.netjddtonline.info The mechanism of action for these anti-inflammatory effects is often attributed to the inhibition of key enzymes and mediators involved in the inflammatory cascade. A series of novel oxazole derivatives have been synthesized and evaluated for their anti-inflammatory activity using the carrageenan-induced rat hind paw edema method, a standard in vivo model for inflammation. researchgate.netjddtonline.info In these studies, some oxazole derivatives have shown a significant reduction in paw edema, indicating their potential as anti-inflammatory agents. researchgate.netjddtonline.info

While the direct immunomodulatory effects of this compound derivatives are not extensively documented, the broader class of azole compounds, which includes oxazoles, has been reported to possess such activities. mdpi.com For instance, certain 1,3,4-oxadiazole derivatives have been tested for their anti-inflammatory effects, with some compounds showing activity comparable to the standard drug Indomethacin. mdpi.com These findings suggest that the oxazole scaffold could be a promising starting point for the development of new anti-inflammatory drugs.

Table 2: Anti-inflammatory Activity of Novel Oxazole Derivatives

| Compound | Model | Outcome |

|---|---|---|

| (Z)-N-(4-aminobenzylidine)-4-((E)-penta-2,4-diene-2)oxazole-2-amine (A1) | Carrageenan-induced rat paw edema | Showed maximum anti-inflammatory activity among the tested derivatives. jddtonline.info |

| 4-phenyl)oxazole-2-amine (A) | Carrageenan-induced rat paw edema | Showed promising anti-inflammatory activity. researchgate.net |

| N-(4 phenyloxazole-2-yl)- benzamide (B126) (A2) | Carrageenan-induced rat paw edema | Showed promising anti-inflammatory activity. researchgate.net |

Antioxidant Activity and Oxidative Stress Modulation

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases. mdpi.com Certain derivatives of 2-amino-1,3-oxazole have been synthesized and evaluated for their antioxidant properties. researchgate.net In one study, a series of novel 2-amino-4-methyl-1,3-oxazole-5-carboxylamino acid and peptide derivatives were synthesized, and some of these compounds exhibited potent antioxidant activities. researchgate.net

The antioxidant capacity of these compounds is often evaluated using various in vitro assays that measure their ability to scavenge free radicals or inhibit lipid peroxidation. researchgate.net The structural features of the oxazole derivatives, including the nature and position of substituents on the heterocyclic ring, play a crucial role in their antioxidant potential. mdpi.com For example, the presence of hindered phenol (B47542) fragments in 2-amino-5-R-1,3,4-oxadiazoles has been shown to result in antioxidant activity higher than that of the standard antioxidant 4-methyl-2,6-di-tert-butylphenol. mdpi.com The ability of these compounds to mitigate oxidative stress suggests their potential therapeutic application in diseases where oxidative damage is a key pathological feature. nih.gov

Table 3: Antioxidant Potential of 2-Amino-1,3-oxazole and Related Derivatives

| Compound Class | Specific Derivative Example | Antioxidant Assay | Key Finding |

|---|---|---|---|

| 2-amino-4-methyl-1,3-oxazole-5-carboxylamino acid and peptide derivatives | Not specified in the study | Not specified in the study | Some synthesized compounds showed potent antioxidant activities. researchgate.net |

| 2-Amino-5-R-1,3,4-oxadiazoles with hindered phenol fragments | 2-N-(4-ethoxyphenyl)amino-5-[2-(4-hydroxy-3,5-di-tert-butylphenyl)ethyl]-1,3,4-oxadiazole | In vitro assays | Exhibited the best antioxidant properties among the studied oxadiazoles. mdpi.com |

| L-2-oxothiazolidine-4-carboxylic acid | In cultured RPE cells | Not specified in the study | Attenuates oxidative stress. nih.gov |

Antiviral and Antiparasitic Applications

The search for new antiviral and antiparasitic agents is a global health priority, and heterocyclic compounds, including oxazole derivatives, represent a promising area of research. While specific studies on the antiviral and antiparasitic activities of this compound derivatives are limited, the broader class of oxazole-containing compounds has shown potential in these areas. nih.govnih.gov

For instance, some 1,3-oxazol-5(4H)-ones have been reported to possess antiviral properties. nih.gov In the realm of antiparasitic agents, various heterocyclic scaffolds are being investigated. A review of 2-amino-1,3,4-thiadiazoles, a class of compounds structurally related to oxazoles, highlights their potential in the treatment of parasitic diseases such as trypanosomiasis. nih.govsrce.hr The antiparasitic potential of 2-amino-1,3,4-thiadiazoles has been reported in numerous scientific papers, suggesting that the 2-amino-azole core is a viable starting point for the design of new antiparasitic drugs. nih.govsrce.hr Furthermore, 1,2,4- and 1,3,4-oxadiazoles have been explored as scaffolds in the development of antiparasitic agents. scielo.br

Table 4: Antiviral and Antiparasitic Activities of Related Heterocyclic Compounds

| Compound Class | Activity | Target Organism/Virus |

|---|---|---|

| 1,3-Oxazol-5(4H)-ones | Antiviral | Not specified in the study nih.gov |

| 2-Amino-1,3,4-thiadiazoles | Antiparasitic (Antitrypanosomal) | Trypanosoma species nih.govsrce.hr |

| 1,2,4- and 1,3,4-Oxadiazoles | Antiparasitic | Various parasites scielo.br |

| Synthetic compounds with 2-amino-1,3,4-thiadiazole (B1665364) moiety | Antiviral | Various viral strains mdpi.com |

Other Pharmacological Activities (e.g., antimalarial, insecticidal, repellent)

Beyond the aforementioned activities, derivatives of 2-amino-1,3-oxazole and related heterocyclic compounds have been explored for a range of other pharmacological applications.

Antimalarial Activity: Malaria remains a significant global health challenge, and the development of new antimalarial drugs is crucial. While direct evidence for the antimalarial activity of this compound derivatives is not prominent in the reviewed literature, related heterocyclic compounds have shown promise. For example, a review on 2-amino-1,3,4-thiadiazoles discusses their potential as antimalarial agents. nih.govsrce.hr

Insecticidal Activity: In the field of agriculture and public health, there is a continuous need for effective and safe insecticides. A study on the synthesis of 2-amino-4-methyl-1,3-oxazole-5-carboxylic acid derivatives of amino acids and peptides reported that some of the synthesized compounds demonstrated potent insecticidal activity. researchgate.net This finding highlights the potential of the 2-amino-1,3-oxazole scaffold in the development of new pest control agents. Additionally, compounds based on the 1,3,4-oxadiazole ring are used in agriculture for their insecticidal properties. mdpi.com

Repellent Activity: There is currently no specific information available in the reviewed literature regarding the repellent activities of this compound derivatives.

Table 5: Other Pharmacological Activities of 2-Amino-1,3-oxazole Derivatives and Related Compounds

| Compound Class | Activity | Key Finding |

|---|---|---|

| 2-amino-4-methyl-1,3-oxazole-5-carboxylic acid derivatives | Insecticidal | Some synthesized compounds showed potent insecticidal activity. researchgate.net |

| 2-Amino-1,3,4-thiadiazoles | Antimalarial | Reported to have potential as antimalarial agents. nih.govsrce.hr |

| 1,3,4-Oxadiazoles | Insecticidal | Used in agriculture for their insecticidal properties. mdpi.com |

Structure Activity Relationship Sar Studies and Rational Drug Design Based on 2 Amino 1,3 Oxazole 4 Carboxylic Acid Scaffold

Impact of Substituent Variations on Potency and Selectivity

Systematic modifications of the 2-amino-1,3-oxazole-4-carboxylic acid scaffold at various positions have provided valuable insights into the structural requirements for optimal biological activity.

The C-2 position of the oxazole (B20620) ring, bearing the amino group, is a critical site for modification. The nature of the substituent on this amino group significantly influences the compound's potency and selectivity. For example, in a series of transthyretin (TTR) amyloid fibril inhibitors, substituting aryl groups at the C-2 position was explored. researchgate.net It was discovered that a 3,5-dichlorophenyl substituent led to a significant reduction in amyloidogenesis. researchgate.net

In another study focused on bacterial serine acetyltransferase inhibitors, the replacement of a 2-aminothiazole (B372263) moiety with a 2-aminooxazole resulted in the most potent derivatives of the series, with a greater than 40-fold improvement in affinity. nih.govhelsinki.fi Further investigation into small functional groups on the phenyl ring attached to the 2-aminooxazole nitrogen revealed that the structure-activity relationship was generally flat for minor modifications. nih.gov However, the introduction of electron-withdrawing groups on the phenyl ring attached to the 2-amino group of a related 2-aminothiazole scaffold showed a beneficial effect on affinity. helsinki.fi

| Compound ID | C-2 Substituent | Target | Activity (IC50) |

| 18 | 2-Aminooxazole | StSAT | 2.6 µM |

| 19 | 2-Aminooxazole (ethyl ester) | StSAT | 7.3 µM |

| 5 | 2-Aminothiazole | StSAT | 110 µM |

| 20 | 2-Aminothiazole (phenyl with EWG) | StSAT | 11 µM |

Data sourced from references nih.govhelsinki.fi.

The carboxylic acid group at the C-4 position is a key functional group that often plays a vital role in the biological activity of these compounds. nih.gov However, its acidic nature can sometimes lead to poor pharmacokinetic properties. nih.govresearchgate.netsemanticscholar.org Consequently, various bioisosteric replacements and derivatizations have been explored. nih.govresearchgate.netnih.gov

Esters and amides have been shown to be effective replacements for the carboxylic acid. nih.gov For instance, an ethyl ester derivative maintained potent inhibitory activity against bacterial serine acetyltransferase. nih.govhelsinki.fi In the case of amides, bulky substituents such as a phenyl ring or an adamantane (B196018) group attached to the nitrogen atom can confer higher affinity than smaller substituents like a methyl group. nih.gov The presence of the carboxylic functional group, either as an acid or its derivatives, generally appears to be important for maintaining acceptable inhibitory activity. nih.gov

| Compound ID | C-4 Moiety | Target | Activity (IC50) |

| 17 | Carboxylic Acid | StSAT | 21 µM |

| 18 | Carboxylic Acid | StSAT | 2.6 µM |

| 19 | Ethyl Ester | StSAT | 7.3 µM |

| 10 | Amide (phenyl) | StSAT | 9 µM |

| 13 | Amide (adamantane) | StSAT | 16.3 µM |

| 12 | Amide (methyl) | StSAT | 60 µM |

Data sourced from reference nih.gov.

Other well-known carboxylic acid bioisosteres include tetrazoles, acyl sulfonamides, and hydroxamic acids, which can modulate physicochemical properties while preserving the necessary interactions with the biological target. nih.govnih.gov

Modifications at the C-4 and C-5 positions of the oxazole ring have also been shown to impact biological activity. While the core structure of the article's focus is this compound, related studies on substituted oxazoles provide valuable SAR insights. In the development of transthyretin amyloidogenesis inhibitors, installing an ethyl, propyl, or trifluoromethyl (CF3) group at the C-5 position enhanced the efficacy of the inhibitors. researchgate.net The CF3 substitution at C-5 also improved the TTR binding selectivity over other proteins in human blood. researchgate.net

In a separate study on antitubercular agents, a series of N-substituted 4-phenyl-2-aminooxazoles were evaluated. acs.org The synthesis of these compounds involved the use of variously substituted α-bromoacetophenones, which ultimately form the C-4 and C-5 positions of the oxazole ring. acs.org It was noted that for the initial synthesis of the 2-aminooxazole core, the electronic effects (both electron-donating and electron-withdrawing groups) of substituents on the phenyl ring at the C-4 position were found to be negligible. acs.org

A key strategy for enhancing the drug-like properties of the this compound scaffold is through isosteric replacement of the entire heterocyclic core. The substitution of a 2-aminothiazole with a 2-aminooxazole is a prime example of such a strategy. acs.org This modification can lead to several advantages, including a decreased calculated logP (ClogP), which often translates to improved aqueous solubility. acs.org Furthermore, the oxygen atom in the oxazole ring is less susceptible to oxidation compared to the sulfur atom in the thiazole (B1198619) ring, potentially leading to a lower rate of metabolic inactivation. acs.org

This isosteric replacement has been successfully applied in the development of antitubercular agents, where the 2-aminooxazole derivatives maintained promising activity against Mycobacterium tuberculosis with a trend similar to their 2-aminothiazole counterparts. acs.org Such strategic functionalization not only aims to improve efficacy but also to mitigate potential liabilities such as Pan-Assay Interference Compounds (PAINS) behavior, which has been associated with some 2-aminothiazole derivatives. acs.org

Conformational Analysis and Ligand-Target Interactions

Understanding the three-dimensional conformation of this compound derivatives and their interactions with biological targets is crucial for rational drug design. The L-shaped conformation observed in related inhibitors allows for optimal fitting into the binding site of enzymes like bacterial serine acetyltransferase. nih.gov The carboxylic acid group is often positioned to form key interactions, such as hydrogen bonds, that mimic the binding of the natural substrate. nih.gov

Crystallographic analyses of the related 2-aminothiazole-4-carboxylic acids have revealed a common binding mode across different metallo-β-lactamases (MBLs), where they mimic the anchor pharmacophore features of carbapenem (B1253116) hydrolysates. acs.orgnih.gov This suggests that the 2-amino-heterocycle-4-carboxylic acid motif is a versatile binding element. Molecular docking and molecular dynamics simulations have also been employed to predict the binding modes of these compounds. For example, in the case of mycobacterial β-ketoacyl-acyl carrier protein synthase III (FabH), the oxazole derivatives were suggested as potential inhibitors through computational modeling. researchgate.net These computational approaches, combined with experimental data, provide a detailed picture of the ligand-target interactions that govern the biological activity of this class of compounds.

Biochemical Pathways and Natural Product Connections of 2 Amino 1,3 Oxazole 4 Carboxylic Acid Analogues

Biosynthetic Origins of 1,3-Oxazole-Containing Natural Products

The formation of the 1,3-oxazole ring in natural products is a sophisticated enzymatic process that typically occurs as a post-translational modification of peptide precursors. This biosynthetic route is a hallmark of ribosomally synthesized and post-translationally modified peptides (RiPPs) and non-ribosomal peptide synthesis (NRPS) pathways.

The prevailing biosynthetic pathway for the 1,3-oxazole moiety involves a two-step enzymatic cascade acting on serine or threonine residues within a larger peptide backbone. nih.govresearchgate.net This process is catalyzed by a dedicated set of enzymes, primarily cyclodehydratases and dehydrogenases.

The initial step is an intramolecular cyclodehydration reaction. A cyclodehydratase enzyme facilitates the cyclization of a serine or threonine residue with the carbonyl group of the preceding amino acid, resulting in the formation of a five-membered oxazoline (B21484) ring. nih.gov This intermediate is a saturated version of the final oxazole (B20620) structure.

The second step is an oxidation or dehydrogenation reaction. A flavin mononucleotide (FMN)-dependent dehydrogenase enzyme catalyzes the oxidation of the oxazoline ring, introducing a double bond and thereby aromatizing the ring to form the stable 1,3-oxazole heterocycle. nih.govmdpi.com This two-step sequence of cyclodehydration followed by dehydrogenation is the fundamental mechanism responsible for the generation of the oxazole core in many complex natural products. nih.govresearchgate.net

Occurrence and Isolation from Biological Sources

Analogues of 2-amino-1,3-oxazole-4-carboxylic acid are widely distributed in nature, with a remarkable concentration in marine ecosystems. However, they are also produced by terrestrial organisms, highlighting the broad phylogenetic distribution of their biosynthetic pathways.

Marine environments are a prolific source of 1,3-oxazole-containing natural products. nih.gov An extensive review of marine-derived compounds revealed that nearly 80% of these substances were produced by marine animals such as sponges, ascidians, and nudibranchs, followed by microorganisms like cyanobacteria, bacteria, and fungi. nih.govresearchgate.net Marine sponges and their symbiotic microorganisms are particularly rich sources. nih.gov Examples of these compounds are diverse in structure and origin.

For instance, the almazoles are linear dipeptides containing a 2,5-disubstituted oxazole moiety, isolated from a red seaweed of the Delesseriaceae family. nih.gov The thiopeptide TP-1161, which exhibits excellent antimicrobial activity, was isolated from a marine Nocardiopsis sp. nih.gov Furthermore, complex macrolides such as theonezolides have been extracted from the Okinawan sponge Theonella sp. nih.gov

The following table summarizes selected examples of 1,3-oxazole-containing compounds from marine sources.

| Compound Name | Class | Marine Source |

| Almazoles A–D | Linear Peptide | Red Seaweed (Delesseriaceae) |

| Serratiochelin A | Peptide | Co-culture of Serratia sp. and Shewanella sp. |

| JBIR-34 & JBIR-35 | Indole-Peptide | Streptomyces sp. (from Haliclona sp. sponge) |

| Theonezolides A–C | Macrolide | Theonella sp. sponge |

| Thiopeptide TP-1161 | Thiopeptide | Nocardiopsis sp. |

| Enigmazoles | Phosphomacrolide | Cinachyrella enigmatica sponge |

While marine organisms are a major source, terrestrial life also produces a significant number of 1,3-oxazole-containing compounds. These are predominantly found in microorganisms, particularly bacteria and cyanobacteria (blue-green algae).

A notable example includes the dendroamides, which are cyclic hexapeptides isolated from the terrestrial blue-green alga Stigonema dendroideum. nih.gov Another important class is the sulfomycins, complex thiopeptides produced by the terrestrial actinomycete Streptomyces viridochromogenes. mdpi.com The well-known antibiotic virginiamycin M2 is another oxazole-containing metabolite produced by Streptomyces species. researchgate.net

The table below provides examples of these compounds from terrestrial sources.

| Compound Name | Class | Terrestrial Source |

| Dendroamides A–C | Cyclic Hexapeptide | Blue-green alga (Stigonema dendroideum) |

| Sulfomycins I, II, III | Thiopeptide | Actinomycete (Streptomyces viridochromogenes) |

| Virginiamycin M2 | Streptogramin Antibiotic | Streptomyces sp. |

| Pimperinine | Alkaloid | N/A |

| Texaline | Alkaloid | N/A |

Role as Metabolites or Intermediates in Biological Systems

The biological role of 1,3-oxazole-containing natural products is primarily understood through their potent pharmacological activities, which suggest their function in the producing organisms is often related to chemical defense, signaling, or competition. researchgate.net

Many of these compounds exhibit strong antimicrobial (antibacterial and antifungal) and cytotoxic properties. nih.govresearchgate.net For example, thiopeptide TP-1161 shows excellent activity against Gram-positive clinical isolates, and the sulfomycins are active against a range of bacteria. nih.govmdpi.com This suggests a primary role as defensive agents, helping the organism compete for resources by inhibiting the growth of neighboring microorganisms.

Beyond direct toxicity to competitors, some of these molecules have more specific functions. For instance, serratiochelin A, produced by co-cultured bacteria, has antiproliferative effects, while JBIR-34 and JBIR-35 from a sponge symbiont show potent radical scavenging capabilities. nih.gov In some cases, the oxazole ring serves a crucial structural purpose. Its inclusion in peptide chains confers conformational rigidity and stability, which can be critical for specific molecular interactions, such as binding to proteins or nucleic acids. nih.gov This structural role is essential for the bioactivity of many complex peptide-based natural products.

Advanced Research and Future Directions

Computational Chemistry and Molecular Modeling for 2-Amino-1,3-oxazole-4-carboxylic acid

Computational techniques are pivotal in elucidating the properties and potential applications of this compound at a molecular level. These methods provide insights that guide experimental work, saving time and resources.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of oxazole (B20620) derivatives. irjweb.com Methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) with basis sets such as 6-311G++(d,p) are used to predict optimized molecular geometries, frontier molecular orbital energies (HOMO-LUMO), and various chemical reactivity parameters. irjweb.com

These calculations can reveal that a compound is highly reactive and can help in understanding the forces of attraction between bonding atoms; typically, shorter bond lengths imply stronger attraction. irjweb.com For oxazole systems, DFT can determine bond angles and dihedral angles, which define the molecule's three-dimensional shape. irjweb.com Time-Dependent DFT (TDDFT) can also be used to support the analysis of optical properties. mdpi.comdntb.gov.ua Such theoretical analyses are fundamental for predicting reaction pathways and understanding the stability of intermediates in synthetic routes involving this compound.

Table 1: Representative Parameters from DFT Analysis of an Oxazole Derivative This table is illustrative of the types of data generated from DFT calculations on related heterocyclic compounds. irjweb.com

| Parameter | Description | Typical Focus of Analysis |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons. |

| Energy Band Gap (HOMO-LUMO) | The difference in energy between HOMO and LUMO | A smaller gap suggests higher chemical reactivity. |

| Chemical Potential | A measure of the escaping tendency of electrons | Relates to the overall reactivity of the molecule. |

| Global Chemical Hardness | Resistance to change in electron distribution | Relates to the stability of the molecule. |

| Electrophilicity Index | A measure of the energy lowering of a molecule when it accepts electrons | Predicts electrophilic character. |

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While specific MD studies on this compound are not prevalent in the provided literature, this technique is widely applied to similar biologically active molecules. MD simulations could be used to explore the conformational flexibility of the molecule, its interaction with solvent molecules, and its dynamic behavior when binding to a biological target such as a protein. By simulating these interactions, researchers can gain a deeper understanding of the stability of the molecule-protein complex and the key intermolecular forces, such as hydrogen bonds and van der Waals forces, that govern the binding process.

In silico (computational) screening is a powerful tool for identifying potential biological activities of molecules like this compound and its derivatives. This process involves virtually screening large libraries of compounds against a specific biological target. For example, a virtual screening of an in-house library of compounds led to the identification of derivatives that inhibit Salmonella typhimurium serine acetyltransferase (SAT), an enzyme involved in L-cysteine biosynthesis, which is a promising target for novel antibacterial agents. nih.gov

Similarly, in silico studies can be performed to predict the antimicrobial and toxicity features of new compounds. nih.gov By computationally evaluating a molecule's potential to interact with various known drug targets, researchers can identify new therapeutic uses for existing or novel compounds, a process known as drug repurposing. The this compound scaffold could be subjected to such screening to explore its potential against a wide range of diseases.

Computational docking and pharmacophore modeling are key techniques for predicting how a molecule like this compound might bind to a biological target. researchgate.net Molecular docking algorithms predict the preferred orientation of a molecule when bound to a receptor, forming a stable complex. researchgate.net This allows for the prediction of binding affinity and the visualization of key interactions, such as hydrogen bonds or hydrophobic contacts.

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups necessary for biological activity. This model can then be used to search for other molecules with a similar arrangement that might exhibit similar activity. researchgate.net These computational models are crucial for structure-activity relationship (SAR) studies, guiding the design and synthesis of more potent and selective derivatives. researchgate.net

Applications in Chemical Biology and Material Science

The unique structure of this compound makes it a valuable component in the construction of larger, functional molecules for applications in both chemical biology and materials science.

The oxazole ring is considered a "privileged building block" in medicinal chemistry and natural product synthesis. nih.govlifechemicals.com Many natural products, particularly those isolated from marine microorganisms, contain this heterocyclic core. lifechemicals.com The synthesis of these complex natural products has spurred the development of novel chemical methods for creating oxazole structures. lifechemicals.com

This compound serves as a trifunctional building block, with its amine, carboxylic acid, and oxazole core available for chemical modification. Carboxylic acids are a major category of building blocks used extensively in the creation of compound libraries, often through amide bond formation. enamine.net Synthetic methods have been developed for creating 2,4,5-trisubstituted oxazoles by combining carboxylic acids, amino acids, and other reagents in one-pot reactions. beilstein-journals.orgbeilstein-journals.org This highlights the utility of the core structure in generating molecular diversity. Furthermore, oxazole carboxylates have been used to create novel amino acid-like building blocks for incorporation into larger structures. nih.gov

Table 2: Examples of Complex Structures Incorporating the Oxazole Motif

| Molecule Type | Description | Relevance of Oxazole Core |

| Leucamide A | A cyclic peptide natural product isolated from a marine sponge. lifechemicals.com | The oxazole ring is an integral part of the complex macrocyclic structure and is crucial for its biological activity. |

| Oxaprozin | A non-steroidal anti-inflammatory drug (NSAID). lifechemicals.com | A commercialized drug demonstrating the successful application of the oxazole scaffold in medicine. |

| Sulfamoxole | An antibacterial sulfonamide drug. lifechemicals.com | Shows the combination of the oxazole ring with other pharmacologically active moieties. |

| Asymmetric Catalysts | Oxazole-containing ligands used in catalysis. lifechemicals.com | The oxazole moiety can coordinate with metal centers to create catalysts for stereoselective synthesis. |

Development of Chemical Probes for Biological Pathways

The structure of this compound is well-suited for the development of chemical probes to investigate complex biological pathways. Chemical probes are specialized molecules used to study and manipulate biological systems by selectively interacting with a specific protein target. The inherent functionality of the this compound scaffold provides two key points for chemical modification: the amino group at the C2 position and the carboxylic acid group at the C4 position.

These functional groups serve as "handles" for the covalent attachment of various reporter tags or effector moieties without significantly altering the core structure responsible for target binding. This adaptability allows for the creation of a diverse range of probes tailored for specific experimental applications.

Affinity-Based Probes: The carboxylic acid or amino group can be used to immobilize the molecule on a solid support, such as sepharose beads. These affinity matrices can then be used to isolate and identify binding partners (i.e., target proteins) from complex biological mixtures like cell lysates.

Fluorescent Probes: A fluorophore (e.g., fluorescein, rhodamine) can be conjugated to either the amino or carboxyl group. The resulting fluorescent probe enables the visualization of the target protein's localization and dynamics within cells using techniques like fluorescence microscopy and flow cytometry.

Biotinylated Probes: The attachment of a biotin (B1667282) tag allows for the detection, purification, and isolation of target proteins through its high-affinity interaction with streptavidin. This is a common strategy used in pull-down assays and other affinity-based purification methods.

The development of such probes is crucial for target validation and for elucidating the mechanism of action of potential drug candidates derived from the this compound scaffold.